![molecular formula C13H9ClN2O2S B2778537 (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal CAS No. 338400-26-3](/img/structure/B2778537.png)
(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal, commonly referred to as CTHP, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the hydrazin-1-ylidene family, which are compounds that contain a nitrogen-nitrogen double bond. CTHP has a wide range of potential applications, including being used as a reagent in organic synthesis and being used as a catalyst in various reactions. Furthermore, CTHP is an important compound for studying the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
A study by Karanth et al. (2018) focused on the synthesis of novel Schiff base benzamides, including compounds structurally related to (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal, for potential antimicrobial activities. The research highlighted a key intermediate, 3-Hydrazinyl-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide, used to synthesize a range of Schiff base compounds. These compounds exhibited potent antimicrobial activity against various bacterial and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents. The molecular docking studies further supported the antimicrobial potential by showing a good fit into specific bacterial enzyme receptors, indicating a mechanism of action at the molecular level (Karanth et al., 2018).
Heterocyclic Compound Synthesis
Another study conducted by Sayed and Ali (2007) involved the synthesis of various heterocyclic compounds starting from a similar chlorophenyl thiophene propanone structure. The reactions with different nucleophiles, including hydrazine derivatives, led to the formation of compounds with potential antiviral activities. This research demonstrates the versatility of chlorophenyl thiophene derivatives in synthesizing heterocyclic compounds with potential biological applications, underscoring the structural significance of this compound in medicinal chemistry (Sayed & Ali, 2007).
Photophysical Properties for Electro-Optical Materials
Lukes et al. (2005) explored the synthesis, spectral measurements, and theoretical studies of thiophene–fluorene π-conjugated derivatives, including compounds related to the this compound. The research indicated that thiophene rings connected with fluorene chromophores exhibit promising electro-optical properties, suggesting potential applications in the development of electro-optical materials. The study highlights the compound's utility in synthesizing materials with valuable photophysical characteristics for technological applications (Lukes et al., 2005).
Crystal Structure Analysis for Material Science
A crystal structure analysis conducted by Kumar et al. (2016) on a compound closely related to this compound revealed its potential in material science. The crystal structure is stabilized by specific hydrogen bonds, providing insights into the molecular interactions and stability of such compounds. This knowledge can be instrumental in designing materials with desired properties, highlighting the compound's relevance in material science and engineering (Kumar et al., 2016).
Eigenschaften
IUPAC Name |
(E)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-9-3-5-10(6-4-9)15-16-11(8-17)13(18)12-2-1-7-19-12/h1-8,17H/b11-8+,16-15? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFQLMNATRTLFJ-UMIIGGRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
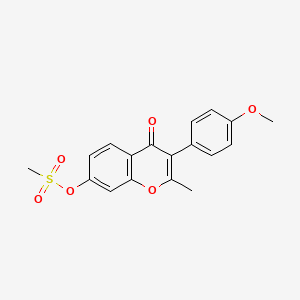

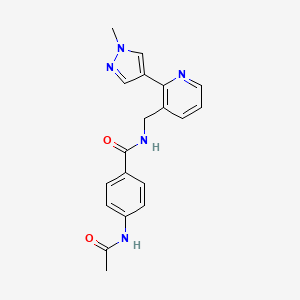
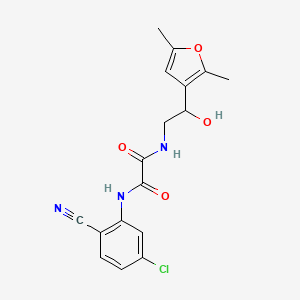
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2778460.png)
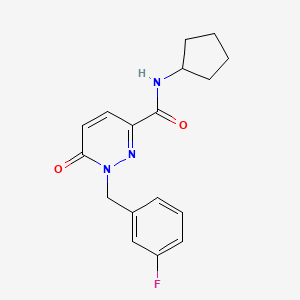
![3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2778464.png)

![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2778471.png)

![1-[3-[(2-Fluorophenyl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2778473.png)
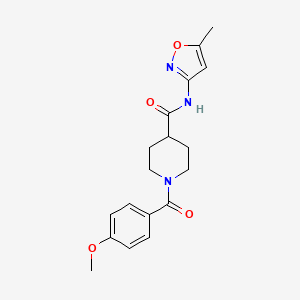
![8-fluoro-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2778475.png)